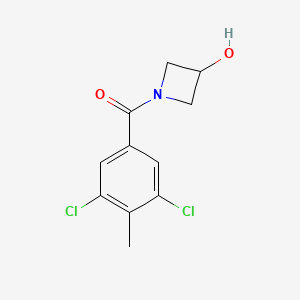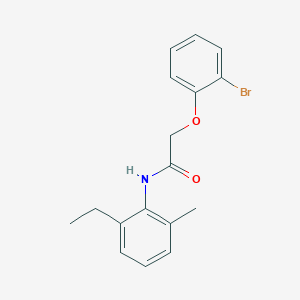
2-(2-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide, commonly known as BPEA, is an organic compound that is widely used in scientific research. BPEA is a potent and selective agonist of the G protein-coupled receptor 55 (GPR55), which is a member of the cannabinoid receptor family. In recent years, there has been a growing interest in BPEA due to its potential therapeutic applications in various diseases.
Mechanism of Action
BPEA acts as an agonist of the 2-(2-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide receptor, which is a member of the cannabinoid receptor family. 2-(2-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide is expressed in various tissues, including the brain, immune system, and cardiovascular system. Activation of 2-(2-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide by BPEA leads to the activation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
BPEA has been shown to have various biochemical and physiological effects. Studies have shown that BPEA can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. BPEA has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
BPEA has several advantages for lab experiments. It is a potent and selective agonist of the 2-(2-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide receptor, which allows for the study of the specific effects of 2-(2-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide activation. BPEA is also relatively easy to synthesize and is commercially available. However, BPEA has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with. Additionally, BPEA has not been extensively studied in vivo, which limits its potential therapeutic applications.
Future Directions
There are several future directions for the study of BPEA. One potential direction is the study of the effects of BPEA in vivo. This would allow for a better understanding of the potential therapeutic applications of BPEA. Another potential direction is the development of more potent and selective agonists of the 2-(2-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide receptor. This could lead to the development of novel therapies for various diseases. Additionally, the study of the signaling pathways activated by BPEA could lead to a better understanding of the role of 2-(2-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide in various physiological processes.
Synthesis Methods
BPEA can be synthesized through a multi-step process starting from 2-bromoanisole and 2-ethyl-6-methylphenol. The first step involves the reaction of 2-bromoanisole with sodium hydride to form the corresponding phenoxide. This is followed by the reaction of the phenoxide with 2-ethyl-6-methylphenol in the presence of a base to yield the intermediate compound. The final step involves the reaction of the intermediate with acetic anhydride to form BPEA.
Scientific Research Applications
BPEA has been extensively studied in scientific research due to its potential therapeutic applications. Studies have shown that BPEA has anti-inflammatory, anti-cancer, and neuroprotective effects. BPEA has also been shown to have analgesic properties and may be useful in the treatment of pain.
properties
IUPAC Name |
2-(2-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-3-13-8-6-7-12(2)17(13)19-16(20)11-21-15-10-5-4-9-14(15)18/h4-10H,3,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVDVTBZBBVZBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)COC2=CC=CC=C2Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5691750.png)
![1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5691764.png)
![3-[(3R*,4S*)-4-(dimethylamino)-1-(3-pyridin-4-ylpropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B5691770.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5691781.png)
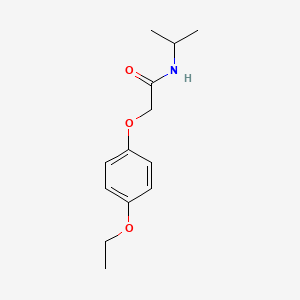
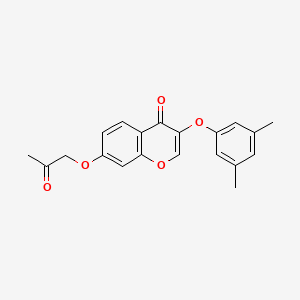
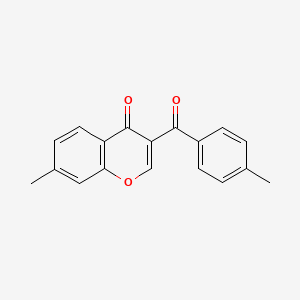

![5-{2-[(1S*,5R*)-6-benzyl-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]-2-oxoethyl}-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5691817.png)

![4-(2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5691831.png)
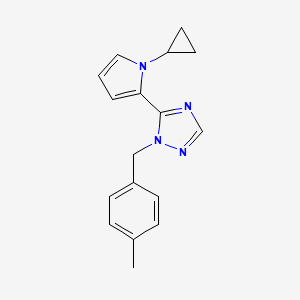
![2-methyl-5-{[(4-methylphenyl)thio]methyl}-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5691838.png)
